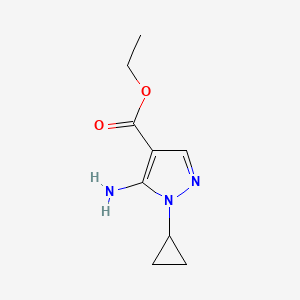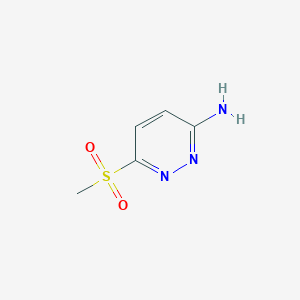
3-Pyridazinamine, 6-(methylsulfonyl)-
Übersicht
Beschreibung
3-Pyridazinamine, 6-(methylsulfonyl)- is a chemical compound with the molecular formula C5H7N3O2S . It is used in diverse scientific research due to its intriguing properties and reactivity.
Molecular Structure Analysis
The molecular structure of 3-Pyridazinamine, 6-(methylsulfonyl)- consists of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 173.193 Da and the monoisotopic mass is 173.025894 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One study focused on synthesizing new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink applications. These compounds showed a very good antimicrobial effect when incorporated into polyurethane varnish and printing ink paste, suggesting potential for protective coatings against microbial growth (El‐Wahab et al., 2015).
Antimalarial Drug Development
Another research effort highlighted the preformulation study of a potent antimalarial drug lead, showcasing various solid forms of the compound to address its poor aqueous solubility. This study is crucial for the further development of effective antimalarial therapies (Noonan et al., 2019).
Novel Synthetic Approaches
A study reported the facile synthesis of substituted pyridazine-3,6-diamines, highlighting a novel approach to generating scaffolds with potential in medicinal chemistry. This method negates the need for additional protecting groups, simplifying the synthesis of these heterocyclic compounds (Wlochal & Bailey, 2015).
Exploration of Pyridazine Derivatives
Research into pyridazine derivatives demonstrated the synthesis of compounds with antimicrobial activity, further emphasizing the utility of this chemical class in developing new antimicrobial agents (El-Mariah et al., 2006).
Antiviral Activity Studies
A study on substituted pyrimidine derivatives identified compounds with potent antiviral activity against BK polyomavirus, indicating the potential for these chemicals in antiviral drug development (Solomyannyi et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromo-3-pyridazinamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Zukünftige Richtungen
3-Pyridazinamine, a similar compound, has been found to have various applications in the chemical industry, including water treatment, pharmaceuticals, catalysis, agrochemicals, and biodegradation . It is also being investigated as a potential herbicide and a potential biodegradable plasticizer . These applications could potentially extend to 3-Pyridazinamine, 6-(methylsulfonyl)-.
Wirkmechanismus
Target of Action
6-(methylsulfonyl)pyridazin-3-amine, a derivative of pyridazine, is known to exhibit a wide range of pharmacological activities Pyridazinone derivatives, to which this compound belongs, have been associated with a plethora of activities .
Mode of Action
It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(methylsulfonyl)pyridazin-3-amine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
3-Pyridazinamine, 6-(methylsulfonyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .
Cellular Effects
The effects of 3-Pyridazinamine, 6-(methylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Pyridazinamine, 6-(methylsulfonyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, it has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridazinamine, 6-(methylsulfonyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to 3-Pyridazinamine, 6-(methylsulfonyl)- can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Pyridazinamine, 6-(methylsulfonyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Pyridazinamine, 6-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, it has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species .
Transport and Distribution
The transport and distribution of 3-Pyridazinamine, 6-(methylsulfonyl)- within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions can affect the compound’s efficacy and toxicity, as well as its overall distribution within the body .
Subcellular Localization
The subcellular localization of 3-Pyridazinamine, 6-(methylsulfonyl)- is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For instance, it has been found to localize in the mitochondria, where it affects mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
6-methylsulfonylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFILSRYYRSYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737189 | |
| Record name | 6-(Methanesulfonyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61071-25-8 | |
| Record name | 6-(Methanesulfonyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylsulfonyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





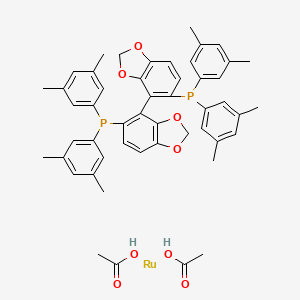
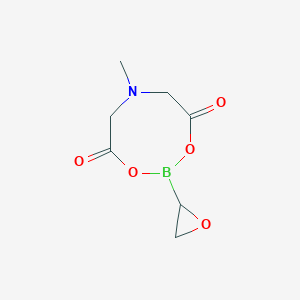
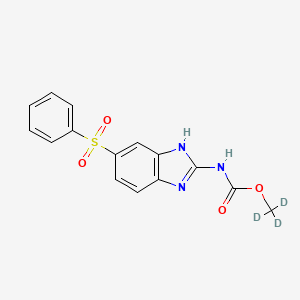

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
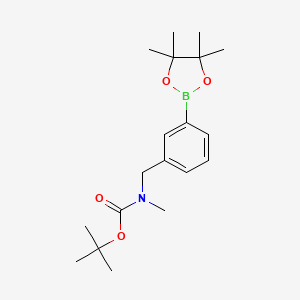
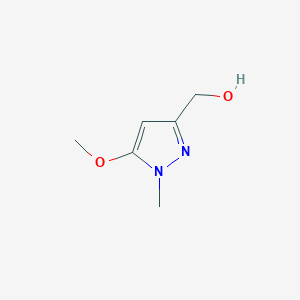

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

